1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4.2ClH/c14-11-2-3-13-16-12(10-18(13)8-11)9-17-6-1-4-15-5-7-17;;/h2-3,8,10,15H,1,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPBRNAZYAYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CN3C=C(C=CC3=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a diazepane ring and an imidazo[1,2-a]pyridine moiety. The compound's molecular formula is with a molecular weight of approximately 337.68 g/mol .
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₉Cl₃N₄ |
| Molecular Weight | 337.68 g/mol |
| IUPAC Name | 6-chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine; dihydrochloride |
| PubChem CID | 47002872 |
| Appearance | Powder |
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on different biological pathways and potential therapeutic applications.
This compound exhibits activity as a ligand for certain G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. Specifically, it has been shown to influence intracellular calcium levels and cyclic AMP (cAMP) signaling pathways . The interaction with GPCRs can lead to various downstream effects such as:
- Increased intracellular calcium ions : This can enhance muscle contraction and neurotransmitter release.
- Activation of protein kinases : Such as protein kinase A (PKA), which plays a role in many cellular processes including metabolism and gene expression.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic uses of this compound:
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives targeting specific cancer pathways could inhibit tumor growth effectively .
- Neuropharmacological Effects : Another area of research has focused on the neuropharmacological properties of the compound. It has been shown to have anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders .
- Cardiovascular Implications : The modulation of GPCRs also suggests a role in cardiovascular health. Studies indicate that compounds affecting these receptors can lead to improved heart function and reduced blood pressure .
Safety and Toxicology
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride exhibit anticancer properties. Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound may also possess antimicrobial activity, making it a candidate for further investigation as a potential treatment for bacterial infections. Its structure allows for interaction with bacterial enzymes or receptors, potentially disrupting their function .
Neurological Applications
Given the presence of the diazepane moiety, this compound could be explored for its effects on the central nervous system (CNS). Diazepanes are known for their anxiolytic and sedative properties, suggesting that this compound may have therapeutic potential in treating anxiety disorders or insomnia .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of imidazo[1,2-a]pyridine derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the diazepane position enhanced anticancer activity compared to unmodified analogs. This underscores the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Activity
In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of several imidazo derivatives was tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures to 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane demonstrated significant inhibition of bacterial growth, suggesting a promising avenue for further exploration in antibiotic development .
Comparison with Similar Compounds
Research and Development Considerations
- Limitations : The absence of publicly accessible ADME or toxicity data necessitates further preclinical profiling.
Preparation Methods
Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Core
The key intermediate in the synthesis is the 6-chloroimidazo[1,2-a]pyridine derivative. While direct literature on the exact compound is limited, closely related synthetic approaches to imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives provide a reliable foundation.
A common strategy involves the condensation of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate. This reaction typically proceeds at 40–100 °C for 2–8 hours under controlled conditions to optimize yield and purity.
Subsequent cyclization is achieved by reacting this intermediate with bromoacetonitrile in solvents such as acetonitrile, ethanol, or N,N-dimethylformamide at elevated temperatures (50–160 °C) for 3–15 hours. The reaction mixture is then neutralized to pH 7–9 using a saturated sodium carbonate solution to precipitate the cyclized product.
The crude product is purified by dissolving in ethyl acetate, washing with water and saturated saline, drying over anhydrous sodium sulfate, filtering, and evaporating the solvent under reduced pressure. Final recrystallization from a mixture of ethyl acetate and n-hexane yields the pure 6-chloroimidazo derivative with high purity and stable quality.
This synthetic route is advantageous for its simplicity, use of inexpensive reagents, and scalable conditions.
Purification and Characterization
The final compound, 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride, is purified by recrystallization, often from solvents such as ethanol or ethyl acetate/n-hexane mixtures.
Purity is confirmed by liquid chromatography and spectroscopic methods (e.g., NMR, MS), ensuring the absence of impurities and confirming the structural integrity of the compound.
Summary Table of Preparation Steps
| Step | Reaction | Conditions | Reagents/Solvents | Outcome |
|---|---|---|---|---|
| 1 | Formation of formamidine intermediate | 40–100 °C, 2–8 h | 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal | N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine |
| 2 | Cyclization to 6-chloroimidazo derivative | 50–160 °C, 3–15 h | Bromoacetonitrile, acetonitrile/ethanol/DMF, saturated sodium carbonate | 6-chloroimidazo[1,2-a]pyridine derivative |
| 3 | Purification of intermediate | Room temp | Ethyl acetate, water, saturated saline, anhydrous sodium sulfate | Pure 6-chloroimidazo derivative |
| 4 | Alkylation with 1,4-diazepane | Mild heating, base catalysis | 1,4-diazepane, suitable solvent (e.g., DMF) | 1-({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane |
| 5 | Salt formation | Room temp | Hydrochloric acid | Dihydrochloride salt of target compound |
| 6 | Final purification | Recrystallization | Ethanol or ethyl acetate/n-hexane | Pure dihydrochloride salt |
Research Findings and Advantages
The described synthetic pathway benefits from readily available starting materials and reagents, straightforward reaction conditions, and scalable purification methods.
The process yields a compound with high purity and stable chemical properties suitable for further pharmacological evaluation.
The formation of the dihydrochloride salt enhances the compound's physicochemical properties, such as solubility and stability, which are critical for research and potential pharmaceutical development.
While some related compounds (e.g., piperazine analogs) have been synthesized via similar methods involving nucleophilic substitution on imidazo[1,2-a]pyridine cores, the diazepane derivative requires careful control of reaction conditions to ensure selective substitution and salt formation.
Q & A
Basic: What are the optimal synthetic routes for synthesizing 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a 6-chloroimidazo[1,2-a]pyridine derivative and a 1,4-diazepane precursor. Key steps include:
- Halogen displacement : Reacting 6-chloroimidazo[1,2-a]pyridine with a diazepane derivative in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to facilitate alkylation .
- Purification : Column chromatography (silica or alumina) using gradients of chloroform/methanol (95:5) is critical for isolating the target compound from byproducts .
- Salt formation : Conversion to the dihydrochloride salt via HCl gas or aqueous HCl treatment, followed by recrystallization for purity .
Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) to validate >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and diazepane methylene groups (δ 2.5–3.5 ppm). Discrepancies in integration may indicate rotameric equilibria .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error .
- XRD (if crystalline) : Resolve ambiguities in stereochemistry using SHELX-refined structures .
Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, elucidating charge transfer in the imidazo[1,2-a]pyridine ring .
- Reactivity Prediction : Compare Fukui indices to identify nucleophilic/electrophilic sites. For example, the 6-chloro substituent may undergo SNAr reactions .
- Validation : Correlate computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine models .
Advanced: What strategies resolve contradictions in NMR and mass spectrometry data during structural validation?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to distinguish between tautomers or conformers (e.g., diazepane chair vs. boat) causing split peaks .
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to trace ambiguous assignments in HRMS fragmentation patterns .
- 2D NMR : Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., diazepane CH₂ groups) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at the 6-chloro position (e.g., Br, CF₃) to assess halogen-bonding effects .
- Diazepane Flexibility : Compare 1,4-diazepane with rigidified piperidine derivatives to evaluate conformational impact on receptor binding .
- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions (e.g., π-stacking with imidazo[1,2-a]pyridine) .
Advanced: What crystallographic methods are suitable for determining the solid-state structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<0.8 Å) XRD data .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Twinning or disorder in the diazepane ring requires TLS parameterization .
- Validation : Check R-factor convergence (<5%) and residual density maps (<0.5 eÅ⁻³) .
Basic: What are the challenges in scaling up synthesis from milligram to gram scales?
Methodological Answer:
- Solvent Optimization : Replace DMF with cheaper alternatives (e.g., acetonitrile) to reduce costs while maintaining yield .
- Byproduct Control : Monitor dialkylation byproducts via LC-MS and adjust stoichiometry (e.g., excess diazepane) .
- Crystallization : Use anti-solvent (e.g., diethyl ether) to improve yield and polymorph control during salt formation .
Advanced: How to assess the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Plasma Stability : Add 10% rat plasma and quantify parent compound loss over time using LC-QTOF .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) to identify photo-degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
